molecular formula C22H23NO4 B557778 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid CAS No. 220497-61-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Katalognummer: B557778
CAS-Nummer: 220497-61-0
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: JGWHUIQSEKGLAQ-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amino functionality, enabling controlled deprotection under mild basic conditions (e.g., piperidine). The cyclopentyl side chain introduces steric bulk, which can influence peptide conformation, solubility, and interactions with biological targets.

Wirkmechanismus

Target of Action

Fmoc-Cpg-OH is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that prevents the amine from reacting with other compounds during synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Pharmacokinetics

The properties of the fmoc group, such as its base-labile nature and the ability to be rapidly removed by piperidine, suggest that it may have a short half-life in biological systems .

Result of Action

The primary result of the action of Fmoc-Cpg-OH is the protection of amines during peptide synthesis, allowing for the successful assembly of peptides . The removal of the Fmoc group reveals the amine, allowing it to participate in subsequent reactions .

Action Environment

The action of Fmoc-Cpg-OH is highly dependent on the chemical environment. The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced by reacting the amine with Fmoc-Cl, and it is removed using a base such as piperidine .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid, commonly referred to as Fmoc-cycloleucine, is a compound with significant applications in peptide synthesis and potential therapeutic uses. This article explores its biological activity, focusing on its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethyloxycarbonyl (Fmoc) group attached to a cyclopentylacetic acid backbone. Its molecular formula is C21H21NO4C_{21}H_{21}NO_4, with a molecular weight of 351.40 g/mol . The Fmoc group serves primarily as a protecting group for amines during peptide synthesis, which is crucial in the formation of various peptides.

Target of Action

Fmoc-cycloleucine is predominantly utilized in solid-phase peptide synthesis (SPPS). The Fmoc group can be introduced through the reaction of amines with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), allowing for the selective protection of amino groups.

Mode of Action

The Fmoc group is base-labile, meaning it can be removed under basic conditions, typically using piperidine. This characteristic allows for the sequential deprotection of amino acids during peptide assembly, facilitating the formation of complex peptides without undesired side reactions.

Cellular Effects

As a protecting group, this compound plays a vital role in maintaining the integrity of the peptide chain during synthesis. It prevents unwanted reactions that could compromise the structure and function of the final peptide product .

Pharmacokinetics

The pharmacokinetic profile of Fmoc-cycloleucine indicates a short half-life in biological systems due to the rapid removal of the Fmoc group. This property is advantageous in applications where quick release and activation of peptides are desired.

Case Studies and Research Findings

Several studies have highlighted the utility of Fmoc-cycloleucine in synthesizing bioactive peptides:

  • Peptide Synthesis : Research has shown that using Fmoc-cycloleucine allows for efficient synthesis of peptides with complex structures. For example, a study demonstrated successful assembly of cyclic peptides that exhibited enhanced membrane permeability compared to traditional cyclic peptides like cyclosporin A .
  • Macrocyclic Compounds : In drug discovery, macrocyclic compounds synthesized using Fmoc-cycloleucine have shown promise as potential therapeutic agents targeting protein-protein interactions that are often difficult to address with conventional small molecules .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the cyclopentyl group can significantly influence biological activity, suggesting avenues for developing more potent derivatives .

Comparative Data Table

PropertyValue
Molecular FormulaC21H21NO4
Molecular Weight351.40 g/mol
CAS Number117322-30-2
Purity≥95% (by HPLC)
Role in Peptide SynthesisProtecting Group for Amines
Removal MethodBase-labile (Piperidine)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid in peptide chemistry?

The compound is typically synthesized using Fmoc (fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategies. Key steps include:

  • Resin Activation : Use of NovaSyn TGR resin pre-loaded with Fmoc-protected amino acids under inert conditions .
  • Coupling Reactions : Employ coupling agents like HBTU/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) at -10°C to 20°C to minimize racemization .
  • Deprotection : Fmoc removal with 20% piperidine in DMF, followed by thorough washing to eliminate byproducts .
  • Purification : Reverse-phase HPLC with C18 columns and MALDI-TOF mass spectrometry for structural confirmation .

Q. What safety precautions are necessary when handling this compound?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
  • Hazard Mitigation : The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Avoid contact with incompatible materials like strong acids/bases .
  • Emergency Protocols : For skin/eye exposure, rinse immediately with water for 15+ minutes. In case of ingestion, seek medical attention without inducing vomiting .

Q. What analytical methods confirm the structure and purity of the compound?

  • HPLC : C18 columns with UV detection (220–280 nm) assess purity (>95%) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS verifies molecular weight (e.g., expected [M+H]+ = 373.40 for C23H19NO4) .
  • Chiral Analysis : Chiral HPLC or circular dichroism (CD) ensures enantiomeric integrity .

Q. How to safely store the compound to prevent degradation?

  • Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis .
  • Avoid exposure to moisture, heat, or direct sunlight, which can degrade the Fmoc group .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis under varying conditions?

  • Solvent Selection : DCM improves coupling efficiency for sterically hindered residues, while DMF enhances solubility of polar intermediates .
  • Temperature Control : Lower temperatures (-10°C) reduce racemization during coupling, especially for cyclopentylacetic acid derivatives .
  • Coupling Agents : HATU or COMU may offer higher yields than HBTU for challenging residues .

Q. How to resolve contradictions in stability data under different storage conditions?

  • Contradiction Analysis : Discrepancies in decomposition temperatures (e.g., conflicting reports of stability at 25°C vs. 4°C) may arise from impurities or residual solvents. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
  • Incompatibility Testing : Avoid storage near oxidizing agents (e.g., peroxides) or reducing agents, which can destabilize the Fmoc group .

Q. What strategies mitigate racemization during synthesis?

  • Coupling Conditions : Use low-temperature (-10°C) activation with DIC/Oxyma Pure, which reduces base-induced racemization .
  • Resin Choice : Polar resins (e.g., Wang resin) minimize steric hindrance, improving coupling efficiency for cyclopentylacetic acid derivatives .
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and detects racemization .

Q. How does structural modification (e.g., cyclopentyl vs. phenyl groups) impact biological activity?

  • SAR Studies : Cyclopentyl groups enhance lipophilicity and membrane permeability compared to phenyl analogs. For example, cyclopentyl derivatives show improved cellular uptake in peptide-drug conjugates .
  • Activity Testing : Compare IC50 values in target assays (e.g., enzyme inhibition) between structural analogs (see table below) .
Structural Analog Key Feature Biological Activity
4-(Phenylthio)butanoic acidPhenylthio groupAntioxidant properties
Fmoc-protected alanineSimple backbonePeptide synthesis utility
Cyclopentylacetic acid derivativeLipophilic side chainEnhanced membrane permeability

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The compound belongs to a class of Fmoc-protected amino acids with diverse side chains. Key structural analogs include:

Compound Name Substituent/Modification Molecular Formula Molecular Weight CAS Number Key References
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-Tolyl group C25H23NO4 401.45 211637-75-1
(S)-2-((Fmoc)amino)-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenyl group C24H21NO5 403.43 1260596-73-3
(S)-2-((Fmoc)amino)-6-(pent-4-ynamido)hexanoic acid Pent-4-ynamido side chain C26H28N2O5 448.51 1159531-18-6
(S)-2-((Fmoc)amino)-2-methyldec-9-enoic acid Methyldec-9-enoic acid chain C26H31NO4 421.54 288617-75-4
(S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid Chloro-trifluoromethyl aromatic C25H20ClF3NO4 514.88 Not provided

Key Observations :

  • Steric Effects: The cyclopentyl group in the target compound provides moderate steric hindrance compared to bulky aromatic (e.g., o-tolyl) or aliphatic chains (e.g., dec-9-enoic acid). This impacts peptide backbone flexibility and aggregation tendencies .
  • Solubility: Compounds with polar substituents (e.g., 4-methoxyphenyl) exhibit improved solubility in organic solvents like DMF or DMSO compared to hydrophobic analogs (e.g., cyclopentyl or decenoyl derivatives) .
  • Storage Stability: Most Fmoc-amino acids require storage at -20°C (powder form) or -80°C (in solution) to prevent degradation. For example, (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid has a shelf life of 3 years at -20°C .

Commercial Availability and Cost

  • The (R)-enantiomer of the cyclopentyl derivative (CAS 136555-16-3) is priced at $109 for 25g, indicating moderate cost relative to other specialty amino acids .
  • Fluorescent derivatives (e.g., Fmoc-L-Dap(NBTD)-OH) are more expensive due to complex synthesis and niche applications .

Vorbereitungsmethoden

Synthetic Strategies for Fmoc-L-Cyclopentylglycine

Direct Fmoc Protection of Cyclopentylglycine

The most straightforward method involves the reaction of L-cyclopentylglycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. Sodium bicarbonate in a dioxane-water mixture (3:1 v/v) at 0–5°C facilitates the formation of the Fmoc-protected derivative. The reaction typically achieves 85–92% yield after 4–6 hours, with optical purity >99% confirmed by chiral HPLC .

Reaction Conditions

  • Substrate: L-cyclopentylglycine (1.0 equiv)

  • Reagent: Fmoc-Cl (1.2 equiv)

  • Base: NaHCO₃ (2.5 equiv)

  • Solvent: Dioxane/H₂O (3:1)

  • Temperature: 0–5°C

  • Reaction Time: 4–6 hours

This method is favored in industrial settings due to its scalability; however, residual dioxane removal requires stringent azeotropic distillation under reduced pressure .

Asymmetric Synthesis via Chiral Auxiliary Alkylation

To circumvent the limited availability of enantiopure cyclopentylglycine, asymmetric synthesis routes employ chiral auxiliaries. A landmark approach uses benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a template (Scheme 1) .

Key Steps:

  • Enolate Formation: Treatment of the auxiliary with lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C generates a reactive enolate.

  • Alkylation: Cyclopentyl iodide (1.5 equiv) is added, yielding the diastereomeric adduct with >95% diastereoselectivity.

  • Hydrogenolysis: Catalytic hydrogenation (H₂, Pd/C) cleaves the auxiliary, releasing L-cyclopentylglycine in 84% yield.

  • Fmoc Protection: The free amine is treated with Fmoc-Osu (1.1 equiv) in dioxane/water, achieving quantitative conversion .

Table 1: Comparative Yields of Asymmetric vs. Direct Methods

MethodYield (%)Optical Purity (% ee)Scalability (kg-scale)
Direct Fmoc Protection85–92>99Yes
Asymmetric Synthesis78–84>99Limited

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance reaction control and throughput. A mixed solvent system (THF/H₂O, 4:1) with in-line pH monitoring ensures precise stoichiometry, reducing side products like N-Fmoc-dicyclopentylglycine (<1%). Residence times of 8–10 minutes at 25°C achieve 94% conversion, with a space-time yield of 12.5 g·L⁻¹·h⁻¹ .

Purification Protocols

Crude product purification employs two-step crystallization:

  • Primary Crystallization: From ethyl acetate/hexane (1:3) removes hydrophobic impurities.

  • Secondary Crystallization: Methanol/water (7:3) yields pharmaceutical-grade material (99.5% purity by HPLC) .

Mechanistic Insights and Side Reactions

Fmoc Group Hydrolysis

Under prolonged basic conditions (pH >9), the Fmoc group undergoes hydrolysis to form dibenzofulvene and CO₂. Kinetic studies reveal a half-life of 48 hours at pH 8.5, necessitating strict pH control during synthesis .

Racemization Risks

Racemization at the α-carbon occurs above 40°C, particularly in polar aprotic solvents like DMF. Low-temperature conditions (0–10°C) and minimized reaction times suppress epimerization to <0.5% .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 7.2 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 4.32 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.23 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.98 (q, J = 7.0 Hz, 1H, α-CH), 2.01–1.85 (m, 2H, cyclopentyl), 1.70–1.45 (m, 6H) .

  • HRMS (ESI): m/z calcd for C₂₂H₂₃NO₄ [M+H]⁺: 366.1705; found: 366.1709 .

Chiral Purity Assessment

Chiralpak IC-3 column (4.6 × 250 mm, 3 μm) with hexane/isopropanol (80:20, 0.1% TFA) at 1.0 mL/min resolves enantiomers (Rₜ = 8.2 min for L-isomer, 9.5 min for D-isomer) .

Applications in Peptide Synthesis

SPPS Compatibility

Fmoc-L-cyclopentylglycine exhibits excellent coupling efficiency (98–99%) in automated SPPS using HBTU/HOBt activation. Its cyclopentyl side chain enhances peptide helicity, as demonstrated in angiotensin II analogs .

Bioconjugation

The carboxylate group facilitates site-specific conjugation to nanoparticles via EDC/NHS chemistry, enabling targeted drug delivery systems .

Eigenschaften

IUPAC Name

(2S)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHUIQSEKGLAQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426498
Record name (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-61-0
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.